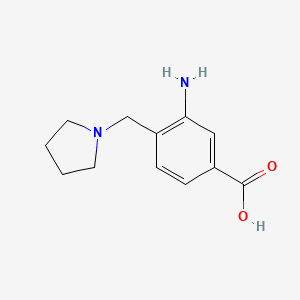
3-Amino-4-(1-pyrrolidinylmethyl)benzoic acid
Cat. No. B8374749
M. Wt: 220.27 g/mol
InChI Key: YMSNPKUDQSJWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05210266
Procedure details


4-Bromomethyl-3-nitrobenzoic acid (10 g) is dissolved in dichloromethane (100 ml) and thereto is added dropwise pyrrolidine (8 g) with stirring under ice cooling, and the mixture is stirred at room temperature for 30 minutes. Dichloromethane is distilled off under reduced pressure, and the residue is dissolved in conc. hydrochloric acid (40 ml) and thereto is added water (10 ml) with stirring under ice cooling and further is added tin (5.4 g), and the mixture is stirred under ice cooling for 1.5 hour. The reaction mixture is neutralized with 10N aqueous sodium hydroxide solution, and the catalyst is filtered off and the filtrate is concentrated. The residue is dissolved in water and purified by a medium pressure column chromatography with CHP-20P (eluant, water-acetonitrile). The fractions containing the desired compound are collected, and concentrated into dryness under reduced pressure to give 3-amino-4-(1-pyrrolidinylmethyl)benzoic acid (7.2 g).



Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:12]([O-])=O.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>ClCCl>[NH2:12][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:3]=1[CH2:2][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[C:7]([OH:9])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under ice cooling
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
|
Duration
|
30 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Dichloromethane is distilled off under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in conc. hydrochloric acid (40 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added water (10 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring under ice cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
further is added tin (5.4 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred under ice cooling for 1.5 hour
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by a medium pressure column chromatography with CHP-20P (eluant, water-acetonitrile)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the desired compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated into dryness under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1CN1CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
